(2,2,2-Triethoxyethyl)benzene
Description
Contextualization of the Triethoxyethyl Functional Group as an Orthoester
The triethoxyethyl group in (2,2,2-Triethoxyethyl)benzene is classified as an orthoester. An orthoester is a functional group where a single carbon atom is bonded to three alkoxy groups, with the general formula RC(OR')₃. wikipedia.org Orthoesters can be viewed as the products of extensive alkylation of unstable orthocarboxylic acids. wikipedia.org For instance, ethyl orthoacetate is more formally known as 1,1,1-triethoxyethane. wikipedia.org
Orthoesters are known to undergo hydrolysis in mild aqueous acid to yield esters and alcohols. wikipedia.org This reactivity is a key aspect of their chemical behavior. The synthesis of orthoesters can be achieved through methods like the Pinner reaction, which involves the reaction of nitriles with alcohols in the presence of hydrogen chloride. wikipedia.org Another, less common, synthetic route involves the reaction of 1,1,1-trichloroalkanes with a sodium alkoxide. wikipedia.org
The stability and reactivity of orthoesters can be fine-tuned. For example, substituting oxygen atoms with sulfur to form trithioorthoesters significantly increases their stability towards hydrolysis. nih.gov The hydrolysis of orthoesters is a well-studied process, generally proceeding through the formation of a carboxonium ion, followed by the formation of a hemiorthoester, and finally its decomposition. cdnsciencepub.com The rate-determining step in this hydrolysis can vary depending on the specific orthoester and reaction conditions. cdnsciencepub.com
Significance of Benzene (B151609) Derivatives in Synthetic and Mechanistic Studies
Benzene and its derivatives are foundational to organic chemistry, serving as crucial building blocks for a vast array of more complex molecules. numberanalytics.comfiveable.me Their unique aromatic structure provides a stable and versatile scaffold for chemical modifications. numberanalytics.comopenaccessjournals.com Many significant compounds in various fields, from pharmaceuticals to materials science, incorporate a benzene ring. numberanalytics.comfiveable.me For example, common drugs like aspirin (B1665792) and paracetamol are benzene derivatives. numberanalytics.com
The reactivity of the benzene ring, particularly its propensity to undergo electrophilic aromatic substitution, allows for the introduction of a wide range of functional groups. wikipedia.orgbyjus.com This versatility makes benzene derivatives indispensable in organic synthesis for creating molecules with specific desired properties. numberanalytics.com They are widely used as solvents, intermediates, and starting materials in both industrial and laboratory settings. openaccessjournals.comdrpress.orgprimescholars.com
Overview of Current Research Trajectories Involving Such Acetal (B89532) Systems
Acetal systems, including the orthoester functionality present in this compound, are a subject of ongoing research due to their valuable role as protecting groups in organic synthesis. pearson.comchemistrysteps.compressbooks.pub Acetals are used to temporarily mask the reactivity of carbonyl groups (aldehydes and ketones) while other functional groups in the molecule undergo reaction. chemistrysteps.comlibretexts.org This is particularly useful in reactions involving strong bases or nucleophiles where the carbonyl group would otherwise react. libretexts.org
The formation of acetals is a reversible process, allowing for their removal under mild acidic conditions to regenerate the original carbonyl group. chemistrysteps.compressbooks.pub This characteristic makes them ideal protecting groups. pressbooks.pub Current research explores the development of new and more efficient methods for acetalization and deacetalization, including the use of novel catalysts and reaction conditions. acs.org
Furthermore, the dynamic covalent chemistry of orthoesters is being harnessed in the field of supramolecular chemistry. nih.gov Researchers are designing and synthesizing adaptive and functional molecular systems, such as cryptands, that utilize the reversible nature of orthoester formation and hydrolysis. nih.gov These systems have potential applications in areas like stimuli-responsive materials and drug delivery. nih.govgoogle.com The study of acetal and orthoester chemistry continues to be a vibrant area of research, with new applications and methodologies continually being developed. rsc.orgwhiterose.ac.uk
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-triethoxyethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-4-15-14(16-5-2,17-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBUQMFVSOSLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=CC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340258 | |
| Record name | 2,2,2-triethoxyethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16754-56-6 | |
| Record name | Benzene, (2,2,2-triethoxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16754-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-triethoxyethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies of 2,2,2 Triethoxyethyl Benzene Derivatives
Hydrolytic Stability and Decomposition Pathways of the Orthoester Moiety
Orthoesters, including (2,2,2-Triethoxyethyl)benzene, are susceptible to hydrolysis, particularly under acidic conditions, to yield an ester and two molecules of alcohol. wikipedia.org The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters is a multi-stage process. beilstein-journals.orgcdnsciencepub.com
The rate of hydrolysis is highly dependent on the pH of the medium. acs.orgnih.gov Studies on various orthoesters have shown that the reaction is subject to general acid catalysis. acs.orgresearchgate.net The stability of the orthoester is also influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to accelerate the hydrolysis by stabilizing the carbocation intermediate, while electron-withdrawing groups have a retarding effect. nih.gov For instance, orthoesters with electron-rich groups are prone to hydrolysis even under neutral conditions, whereas those with electron-deficient groups can be remarkably inert, even at a pH of 1. acs.orgnih.gov
In the case of cyclic orthoesters, stereoelectronic effects play a crucial role in the cleavage of the hemiorthoester tetrahedral intermediate. cdnsciencepub.com The hydrolysis of conformationally rigid cyclic orthoesters has been shown to proceed through the exclusive loss of the axial alkoxy group. cdnsciencepub.com This observation is explained by the requirement for the breaking bond to be anti-periplanar to the non-bonding electron pairs of the other two oxygen atoms.
The decomposition of orthoesters is not limited to hydrolysis. Thermal decomposition of triethyl orthoesters in the gas phase has been studied and shown to produce ethanol (B145695) and the corresponding unsaturated ketal through a four-membered ring transition state. researchgate.net
Table 1: Factors Influencing the Rate of Orthoester Hydrolysis
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Increases with decreasing pH | Acid-catalyzed mechanism |
| Substituents | Electron-donating groups accelerate; electron-withdrawing groups decelerate | Stabilization/destabilization of the carbocation intermediate nih.gov |
| Structure | Acyclic orthoesters generally hydrolyze faster than cyclic ones | Ring strain and stereoelectronic effects beilstein-journals.org |
| Solvent | Polarity and water content influence the rate | Solvation of intermediates and reactant concentration |
Radical and Radical Ion Chemistry of this compound Analogues
While the ionic chemistry of orthoesters is well-documented, their behavior in radical reactions is a less explored but equally important aspect of their reactivity profile.
Investigations into Homolytic Substitutions
Information specifically detailing the homolytic substitution reactions directly on the orthoester carbon of this compound is not extensively available. However, considering the general principles of radical chemistry, the benzylic position of this molecule would be susceptible to hydrogen atom abstraction to form a stabilized benzylic radical. The presence of the orthoester group, with its electron-donating oxygen atoms, would further stabilize this radical intermediate through resonance. Subsequent reactions of this radical could lead to a variety of substitution products.
Studies on Regioselective Reductive Radical Fragmentation
The reductive fragmentation of orthoesters can be initiated by the addition of an electron to the molecule, forming a radical anion. The fate of this radical anion would depend on the reaction conditions and the structure of the orthoester. For aromatic orthoesters like this compound, the electron could initially be accepted into the aromatic π-system. Subsequent fragmentation would likely involve the cleavage of a carbon-oxygen bond, driven by the formation of a more stable radical or anionic species. The regioselectivity of this fragmentation, i.e., which C-O bond breaks, would be influenced by factors such as the stability of the resulting radical and alkoxide leaving group.
Application of Radical Clock Reactions
Radical clock reactions are a powerful tool for determining the rates of fast radical reactions. In the context of this compound analogues, a suitably designed substrate could be used to study the kinetics of radical rearrangements or fragmentations. For example, if a radical is generated at a specific position in the molecule, and this radical can undergo a known rearrangement at a certain rate, the observation of products from both the unrearranged and rearranged radicals can provide information about the rate of a competing reaction, such as hydrogen atom abstraction or addition to a double bond. While specific studies applying radical clock reactions to this compound were not found, this methodology remains a viable approach for elucidating the mechanistic details of its radical chemistry.
Dynamic Covalent Chemistry Exhibited by Orthoesters
Dynamic covalent chemistry involves the formation and breaking of covalent bonds under equilibrium control, allowing for the creation of dynamic and adaptive chemical systems. Orthoesters are excellent participants in dynamic covalent chemistry due to the reversibility of their formation.
Exchange Reactions with Alcohols at the Bridgehead Carbon
Orthoesters can undergo exchange reactions with alcohols, a process often referred to as transorthoesterification. This reaction is typically catalyzed by acids and involves the substitution of the alkoxy groups of the orthoester with new alkoxy groups from the added alcohol. nih.gov
The mechanism is analogous to the initial steps of hydrolysis, where protonation of an alkoxy group leads to its departure as an alcohol and the formation of a dioxolenium ion. This carbocation is then trapped by a molecule of the new alcohol, leading to the exchanged product. The equilibrium position of this reaction can be controlled by the relative concentrations of the reactants and products.
This dynamic exchange has been utilized in the synthesis of complex supramolecular structures, such as orthoester cryptands. acs.orgnih.gov The ability of the orthoester bridgehead to undergo exchange allows for the templated synthesis of these cage-like molecules and imparts them with adaptive and fluxional properties. nih.gov The rate of this exchange can be tuned by the electronic properties of the substituents, similar to what is observed in hydrolysis. acs.org
Impact of Heteroatom Substitution (e.g., Thioorthoesters) on Kinetic Stability
The kinetic stability of orthoesters, including this compound, is significantly influenced by the nature of the heteroatoms attached to the central carbon. The substitution of oxygen atoms with sulfur to form the corresponding trithioorthoesters results in a substantial increase in kinetic stability. nih.govacs.org
O,O,O-orthoesters are known to be sensitive to moisture and readily undergo hydrolysis even under mildly acidic conditions. nih.gov In contrast, S,S,S-trithioorthoesters exhibit lower sensitivity to moisture and are more resistant to hydrolysis. acs.org This enhanced stability is attributed to differences in the dynamic covalent exchange reactions these compounds undergo. A systematic study in 2019 revealed that trithioorthoesters participate in dynamic covalent exchange with thiols in the presence of acid catalysts. nih.govacs.org This exchange with thiols can kinetically outcompete the hydrolysis reaction, a protective pathway not as readily available to their oxygen-containing counterparts. acs.org
While O,O,O-orthoesters typically require only slightly acidic conditions to degrade, the exchange reactions of S,S,S-trithioorthoesters are often facilitated by catalytic amounts of Lewis acids, such as iron(III) chloride (FeCl₃), or stoichiometric amounts of Brønsted acids like trifluoroacetic acid (TFA). nih.govacs.org This difference in required catalytic conditions underscores the greater inherent stability of the trithioorthoester functional group.
The table below summarizes the comparative kinetic stability of these two classes of compounds based on their reactivity towards hydrolysis.
| Feature | O,O,O-Orthoester (e.g., this compound) | S,S,S-Trithioorthoester |
| Sensitivity to Acid | High; degrades under slightly acidic conditions. nih.gov | Moderate; requires Lewis or stoichiometric Brønsted acids for efficient exchange. acs.org |
| Sensitivity to Moisture | High; prone to hydrolysis. acs.org | Low; exchange with thiols can outcompete hydrolysis. nih.govacs.org |
| Kinetic Stability | Lower | Higher nih.govacs.org |
Nucleophilic and Electrophilic Reactivity Patterns
The reactivity of this compound is characterized by a duality, exhibiting both electrophilic reactivity at the aromatic ring and nucleophilic reactivity at the orthoester functional group.
Electrophilic Reactivity:
The benzene (B151609) ring of the molecule is susceptible to electrophilic aromatic substitution (EAS), a characteristic reaction of arenes. numberanalytics.comschoolwires.net The (2,2,2-triethoxyethyl) side chain, being an alkyl-type group, acts as an electron-donating group. This increases the electron density of the aromatic ring, making it more reactive towards electrophiles than unsubstituted benzene. reb.rw
The substituent directs incoming electrophiles to the ortho and para positions. colorado.edu The mechanism for EAS proceeds via a two-step addition-elimination pathway. First, the electrophile attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. numberanalytics.comuomustansiriyah.edu.iq This step is typically the rate-determining step due to the temporary loss of aromaticity. uomustansiriyah.edu.iq In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. uomustansiriyah.edu.iqsavemyexams.com
Common electrophilic substitution reactions for this compound include:
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group at the ortho and para positions. numberanalytics.com
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the formation of ortho- and para-halogenated derivatives. numberanalytics.com
Friedel-Crafts Alkylation/Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst attaches an alkyl or acyl group, respectively, primarily at the para position due to steric hindrance from the bulky orthoester side chain. lkouniv.ac.in
Nucleophilic Reactivity:
The primary site for nucleophilic attack is the electrophilic central carbon atom of the orthoester group. Orthoesters are functionally masked forms of carboxylic acids and are readily susceptible to reactions with various nucleophiles, particularly under acidic catalysis.
The most common nucleophilic reaction is hydrolysis . In the presence of aqueous acid, this compound is hydrolyzed to form ethyl phenylacetate (B1230308) and two molecules of ethanol. wikipedia.org This reaction proceeds via protonation of one of the ether oxygens, followed by the departure of an ethanol molecule to form a resonance-stabilized dioxocarbenium ion. Subsequent attack by water and elimination of another ethanol molecule leads to the final ester product.
Other nucleophiles can also react at the orthoester carbon:
Alcohols (Transesterification): In the presence of an acid catalyst, reaction with a different alcohol can lead to an exchange of the alkoxy groups. wikipedia.org
Grignard Reagents: Reaction with Grignard reagents (R-MgX) can lead to the formation of an aldehyde, in a reaction known as the Bodroux-Chichibabin aldehyde synthesis. wikipedia.org
Amines: Aromatic amines can react with orthoesters to conveniently synthesize alkyl N-arylimidic esters. acs.org
The table below outlines the dual reactivity patterns of this compound.
| Reaction Type | Reagent/Conditions | Reactive Site | Product(s) |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Benzene Ring | ortho- and para-nitro derivatives |
| Electrophilic Aromatic Substitution | Br₂/FeBr₃ | Benzene Ring | ortho- and para-bromo derivatives |
| Nucleophilic Substitution (Hydrolysis) | H₃O⁺ | Orthoester Carbon | Phenylacetic acid ethyl ester, Ethanol wikipedia.org |
| Nucleophilic Substitution | Grignard Reagent (R-MgX) | Orthoester Carbon | Aldehyde wikipedia.org |
| Nucleophilic Substitution | Aromatic Amine | Orthoester Carbon | N-Arylimidic ester acs.org |
Advanced Applications of 2,2,2 Triethoxyethyl Benzene and Its Derivatives in Organic Synthesis
Strategic Utility as a Carbonyl Protecting Group
In multistep organic synthesis, the chemoselective transformation of a specific functional group in the presence of other reactive sites is a significant challenge. Protecting groups are employed to temporarily mask a functional group, preventing it from reacting under certain conditions. wikipedia.org (2,2,2-Triethoxyethyl)benzene is the triethyl acetal (B89532) of phenylacetaldehyde (B1677652), and this acetal functionality makes it an effective protecting group for the carbonyl group. Acetal protecting groups are widely used due to their stability under a variety of reaction conditions, including exposure to bases, nucleophiles, and hydridic reducing agents. chem-station.comorganic-chemistry.org
A key concept in protecting group chemistry is orthogonality, which allows for the selective removal of one protecting group in a molecule without affecting others. wikipedia.org The triethoxyethyl group, as an acetal, is stable under basic and reductive conditions but is cleaved by acid. This property makes it orthogonal to many other common protecting groups. chem-station.comthieme-connect.de
For instance, it can coexist with base-labile groups such as esters (e.g., acetate, benzoate) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, which is frequently used in peptide synthesis and is removed by bases like piperidine (B6355638). wikipedia.org Similarly, it is compatible with groups removed by hydrogenolysis, such as the Carbobenzyloxy (Cbz) group and benzyl (B1604629) (Bn) esters. wikipedia.orgtcichemicals.com This orthogonality allows for complex synthetic sequences where a base-sensitive ester can be saponified or a Cbz group can be removed without cleaving the this compound-protected carbonyl. Conversely, the acid-labile nature of the acetal allows for its removal while leaving base-stable and hydrogenolysis-stable groups intact.
The standard method for deprotecting acetals involves hydrolysis under aqueous acidic conditions. libretexts.orgorganic-chemistry.org However, for substrates containing other acid-sensitive functionalities, milder and more selective methods are required. A variety of methodologies have been developed for the chemoselective cleavage of acetals, which can be applied to regenerate the carbonyl from a this compound-protected precursor.
Modern methods often employ Lewis acids or other catalysts that operate under nearly neutral conditions to enhance selectivity. researchgate.net For example, a catalytic amount of molecular iodine in acetone (B3395972) has been shown to efficiently deprotect acetals via a substrate exchange mechanism rather than direct hydrolysis, preserving acid-sensitive groups like tert-butyl ethers and furyl moieties. organic-chemistry.org Other gentle Lewis acid catalysts, such as Erbium(III) triflate (Er(OTf)₃) in wet nitromethane (B149229) or Indium(III) trifluoromethanesulfonate (B1224126) in acetone, also facilitate the deprotection under mild conditions. organic-chemistry.orgorganic-chemistry.org In some cases, solid-phase deprotection can be achieved by grinding the acetal with an oxidant and a Lewis acid like aluminum chloride, offering a solvent-free alternative. researchgate.net
| Reagent/Catalyst | Solvent | Key Features | Citation |
|---|---|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄) | Water/Co-solvent | Standard, strong conditions. | libretexts.orgorganic-chemistry.org |
| Iodine (catalytic) | Acetone | Mild, neutral conditions; preserves many acid-sensitive groups. | organic-chemistry.org |
| Er(OTf)₃ | Wet Nitromethane | Very gentle Lewis acid catalysis at room temperature. | organic-chemistry.orgorganic-chemistry.org |
| In(OTf)₃ | Acetone | Effective under neutral conditions at room temperature. | organic-chemistry.org |
| Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃ | Solvent-free (grinding) | Rapid, solid-phase deprotection. | researchgate.net |
Role in Stereoselective Synthesis
The influence of protecting groups on the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis. By modifying the steric and electronic environment around a reactive center, a protecting group can direct the approach of a reagent, leading to the preferential formation of one stereoisomer.
The stereoselective synthesis of glycosidic bonds is a critical and challenging aspect of carbohydrate chemistry. nih.gov The stereochemical outcome of a glycosylation reaction is influenced by numerous factors, including the protecting groups on the glycosyl donor. researchgate.net While direct applications of this compound in glycosylation are not extensively documented, the principles of stereocontrol can be extrapolated.
A protecting group can influence stereoselectivity through "participating" or "non-participating" effects. A participating group, typically an ester at the C-2 position of a pyranose, can form a cyclic intermediate that shields one face of the anomeric center, leading to the formation of a 1,2-trans-glycoside. In contrast, a non-participating group, such as an ether, does not form this intermediate, and the stereochemical outcome is governed by other factors like the anomeric effect or solvent effects. researchgate.net The triethoxyethyl group, being an acetal, would function as a non-participating group. The presence of the bulky phenyl group could, however, exert significant steric hindrance, potentially influencing the trajectory of the incoming glycosyl acceptor and favoring the formation of a specific anomer. The development of catalyst-controlled glycosylation methods, where the catalyst dictates the stereochemical outcome, further highlights the interplay between substrates and reagents in achieving stereospecificity. nih.govharvard.edu
The synthesis of complex oligosaccharides, such as those containing rhamnose (rhamnosides), requires a sophisticated strategy of orthogonal protecting groups to selectively unmask hydroxyl groups for glycosylation. Although the this compound group is not commonly cited in this specific context, the use of acetal-type protecting groups is fundamental to carbohydrate chemistry. For example, isopropylidene acetals (acetonides) are frequently used to protect cis-diol systems in sugars, which can then be selectively removed under acidic conditions to reveal the hydroxyls for further reaction. This general strategy underscores the potential utility of tailored acetal protecting groups in the assembly of complex carbohydrates.
Contribution to Multi-Component and Cascade Organic Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. orgsyn.org Derivatives of this compound have shown significant promise in this area.
A structurally similar compound, aminoacetaldehyde dimethyl acetal, is a key building block in the Ugi four-component reaction (Ugi-4CR). orgsyn.orgresearchgate.net In a documented procedure, this amine, along with an aldehyde (paraformaldehyde), a carboxylic acid, and an isocyanide, are combined to rapidly assemble a complex α-acylamino carboxamide scaffold. orgsyn.orgorgsyn.org The dimethoxyethyl group (analogous to the triethoxyethyl group) serves as a masked aldehyde. After the MCR, the acetal can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in subsequent transformations, such as intramolecular cyclizations. This strategy effectively incorporates a latent carbonyl group into a complex molecule in a single step.
This approach is particularly powerful as it can initiate cascade reactions, where the product of one reaction becomes the substrate for the next in the same pot. The unmasking of the aldehyde from the acetal post-MCR can trigger a subsequent intramolecular reaction, leading to the rapid construction of complex heterocyclic systems. This demonstrates the role of acetal-protected phenylacetaldehyde derivatives as pivotal components in advanced, efficiency-focused synthetic strategies.
Integration into Green Chemistry Protocols
The utility of this compound and its analogs in green chemistry stems from their potential to participate in reactions that minimize or eliminate the use of hazardous solvents. The reactivity of the orthoester functional group allows for its participation in a variety of transformations under environmentally benign conditions.
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry, offering benefits such as reduced waste, lower costs, and often, enhanced reaction rates and selectivity. researchgate.net While direct applications of this compound in solvent-free multicomponent reactions are still an area of active research, the broader class of orthoesters has demonstrated significant promise in this domain. nih.gov These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or a catalytic amount of an acid. researchgate.net
One notable example of a solvent-free reaction involving orthoesters is the condensation of various substrates. For instance, the reaction of trans-2-alkene-1,4-diols with triethyl orthoesters can be carried out under solvent-free conditions at elevated temperatures to produce γ-lactones with a vinylic substituent. nih.gov This type of transformation highlights the potential for this compound to act as a reactant and a dehydrating agent in the absence of a solvent.
Multicomponent reactions (MCRs) are another area where solvent-free conditions are particularly advantageous. nih.gov The condensation of naphthols, heteroaryl amines, and triethyl orthoformate (TEOF) in the presence of formic acid as a catalyst proceeds efficiently at 80°C under solvent-free conditions to yield novel anil-like products. This suggests that this compound could potentially be employed in similar one-pot syntheses of complex molecules without the need for volatile organic solvents.
The following table summarizes representative solvent-free reactions involving orthoesters, providing a basis for the potential applications of this compound.
| Reactants | Orthoester | Catalyst/Conditions | Product | Yield (%) | Reference |
| trans-2-Alkene-1,4-diols | Triethyl orthoesters | Hydroquinone or phenol, 140–150°C | γ-Lactones with vinylic substituent | 52–91 | nih.gov |
| Naphthols, Heteroaryl amines | Triethyl orthoformate (TEOF) | Formic acid, 80°C | Anil-like products | 79–90 | |
| Primary, secondary, and electron-deficient tertiary alcohols | Ketene dimethyl acetal | Catalyst-free, room temperature | Mixed ortho esters | Quantitative | organic-chemistry.org |
These examples underscore the feasibility of utilizing the orthoester functionality of this compound in solvent-free synthetic protocols, contributing to the development of more sustainable chemical processes.
Aqueous Media Applications
The use of water as a reaction medium is a primary goal of green chemistry due to its non-toxic, non-flammable, and abundant nature. nih.gov However, the application of orthoesters, including this compound, in aqueous media presents a significant challenge due to their susceptibility to hydrolysis, particularly under acidic conditions, to form the corresponding ester and alcohols. wikipedia.orgalfa-chemistry.com
Despite this limitation, a limited number of reactions involving orthoesters have been successfully performed in water. These reactions typically require careful control of pH to avoid premature hydrolysis or employ catalytic systems that are compatible with aqueous environments. The success of such reactions often relies on the insolubility of the reactants in water, which can drive the desired transformation over hydrolysis.
For instance, the synthesis of certain heterocyclic compounds has been achieved in aqueous media using orthoesters. These reactions demonstrate that, under the right conditions, the reactivity of the orthoester can be harnessed even in the presence of water. The development of water-tolerant catalysts and reaction conditions is crucial for expanding the scope of orthoester chemistry in aqueous media.
Research into the hydrolysis kinetics of orthoesters has shown that the stability is influenced by the substituents on the orthoester carbon. acs.org Phenyl substitution, as in this compound, can affect the rate of hydrolysis. This suggests that derivatives of this compound could be synthesized to modulate their stability and reactivity in aqueous environments, potentially expanding their utility in green chemistry. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring could fine-tune the electronic properties of the orthoester and its susceptibility to hydrolysis. acs.org
While specific examples of this compound in aqueous reactions are scarce in the current literature, the general principles of orthoester reactivity in water provide a framework for future investigations. The development of robust catalytic systems and a deeper understanding of the structure-reactivity relationships of phenyl-substituted orthoesters in water are key to unlocking their full potential in aqueous-based green synthesis.
The table below outlines a representative reaction of an orthoester in an aqueous medium, illustrating the potential for similar applications with this compound.
| Reactants | Orthoester | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aryl ketones, Diazotized Meldrum's acid | Not specified | Ir(III) catalyst, aqueous medium | ortho-Carboxymethylated aryl ketones | High | nih.gov |
Further research into the synthesis of functionalized (2,2,2-trialkoxyethyl)benzene derivatives and their evaluation in aqueous reaction media will be instrumental in advancing their role in green organic synthesis.
Research into Structural Analogues and Derived Materials from 2,2,2 Triethoxyethyl Benzene
Halogenated Phenylethoxy Orthoester Derivatives
The introduction of halogen atoms onto the phenyl ring of phenylethoxy orthoester derivatives provides a powerful tool for modulating their chemical and physical properties. Halogenation can influence the electronic nature of the aromatic ring, impact the stability and reactivity of the orthoester group, and introduce sites for further chemical modification.
Recent advances in synthetic methodologies have enabled the preparation of a wide range of halogenated orthoesters. researchgate.net For instance, methods for synthesizing 1,1-dihalogenated ethers and 1-halogenated acetals have been a focus of recent research, providing pathways to precursors for more complex halogenated orthoester systems. researchgate.net The development of electrochemical methods offers a green and efficient route to functionalized orthoesters, including those with halogen substituents. researchgate.net These techniques allow for precise control over the halogenation process, yielding derivatives with specific substitution patterns.
The properties of these halogenated compounds are of significant interest. For example, highly fluorinated orthoesters have been synthesized and found to be surprisingly robust towards both acidic and basic conditions, a trait that makes them attractive for applications in medicinal chemistry and materials science. researchgate.net The presence of fluorine atoms can also impart unique properties such as increased lipophilicity. researchgate.net
Below is a table summarizing various halogenated derivatives and their synthetic approaches:
Interactive Data Table: Halogenated Phenylethoxy Orthoester Derivatives| Derivative Type | Synthetic Approach | Key Features | Potential Applications |
|---|---|---|---|
| Fluorinated Orthoesters | Electrochemical synthesis from dithiane derivatives. researchgate.net | High stability, increased lipophilicity. researchgate.net | Medicinal chemistry, agrochemicals. researchgate.net |
| 1,1-Dihalogenated Ethers | Various methods reported between 2005-2023. researchgate.net | Precursors for orthoesters. | Organic synthesis. researchgate.net |
| 1-Halogenated Acetals | Various methods reported between 2005-2023. researchgate.net | Precursors for orthoesters. | Organic synthesis. researchgate.net |
| Aryl Halides | Not explicitly detailed for (2,2,2-Triethoxyethyl)benzene but a general strategy in organic synthesis. google.com | Versatile handles for cross-coupling reactions. | Functional materials, pharmaceuticals. google.com |
Heterocyclic Analogues, e.g., (2,2,2-Triethoxyethyl)pyridine
Replacing the phenyl group of this compound with a heterocyclic ring system, such as pyridine (B92270), opens up new avenues for creating functional molecules with distinct electronic and binding properties. The nitrogen atom in the pyridine ring introduces a basic site, alters the molecule's polarity and hydrogen bonding capabilities, and can participate in coordination chemistry.
The synthesis of such heterocyclic orthoesters can be approached by adapting known methods for pyridine synthesis. semanticscholar.orgslideshare.net For example, the Chichibabin pyridine synthesis, which involves the reaction of aldehydes, ketones, and ammonia, could potentially be modified to incorporate an orthoester-containing fragment. orgchemres.org Alternatively, functionalization of a pre-formed pyridine ring is a viable strategy.
(2,2,2-Triethoxyethyl)pyridine and related compounds are of interest for their potential applications in various fields. The pyridine moiety can act as a ligand for metal catalysts, and its electronic properties can be tuned by substitution. researchgate.net These compounds could also serve as building blocks for more complex supramolecular architectures or as precursors to pharmacologically active molecules. chemicalbook.com
Interactive Data Table: Properties and Synthesis of (2,2,2-Triethoxyethyl)pyridine
| Property | Description | Reference |
|---|---|---|
| Synthesis | Can be synthesized from acetylene (B1199291) and acetonitrile (B52724) using a bis(cyclopentadienyl)cobalt catalyst. chemicalbook.com | chemicalbook.com |
| Chemical Reactivity | The methyl group on the pyridine ring is reactive and can be oxidized to a carboxylic acid. chemicalbook.com Hydrogenation leads to the corresponding piperidine (B6355638) derivative. chemicalbook.com | chemicalbook.com |
| Potential Applications | Precursor for the synthesis of 2-vinylpyridine, a monomer used in the rubber industry. chemicalbook.com Raw material for herbicides and nitrogen fertilizer synergists. chemicalbook.com Intermediate in the pharmaceutical industry. chemicalbook.com | chemicalbook.com |
Polymeric Systems Incorporating Orthoester Linkages
The orthoester functional group is a key component in the design of biodegradable polymers known as poly(ortho esters) (POEs). These polymers are valued for their surface-eroding properties, which allow for controlled release of encapsulated agents and predictable degradation profiles. d-nb.info
Synthesis of Poly(ortho-esters) (POEs)
POEs have evolved through four distinct families, with the fourth generation (POE IV) showing particular promise for commercial applications due to its versatile synthesis and tunable properties. nih.gov The synthesis of POEs can be achieved through several methods:
Transesterification: This method involves the reaction of a diol with a diethoxytetrahydrofuran (for POE I) or a triol with an orthoester (for POE III). nih.gov
Polyaddition: POE II is synthesized by the addition of polyols to a diketene (B1670635) acetal (B89532). nih.gov
Catalytic Methods: A more recent development is the catalytic synthesis of POEs from air- and moisture-stable vinyl acetal precursors, which offers a more reproducible and versatile route to these polymers. d-nb.info
The properties of the resulting POE, such as its erosion rate and mechanical strength, can be precisely controlled by the choice of monomers and synthetic conditions. nih.gov For instance, the incorporation of segments like lactic or glycolic acid into the polymer backbone (as in POE IV) creates latent acid catalysts that accelerate the hydrolysis of the orthoester linkages upon degradation. chimia.ch
Functionalization of Polymeric Orthoester Architectures
The ability to functionalize POE architectures is crucial for tailoring their properties for specific applications. Functional groups can be introduced either by using functionalized monomers during polymerization or by post-polymerization modification.
A significant advancement is the use of catalytic methods to install functional groups through orthoester linkages on other polymers, such as aliphatic polycarbonates. d-nb.info This approach allows for the creation of hybrid materials with unique properties. The versatility of this method opens up possibilities for creating a wide range of surface-erodible materials with potential applications in advanced drug delivery systems. d-nb.info
Supramolecular Chemistry Utilizing Orthoester Units for Adaptive Hosts
The dynamic covalent nature of the orthoester group makes it an excellent candidate for use in supramolecular chemistry, particularly in the construction of adaptive host molecules. nih.govnih.gov These hosts can change their structure and binding properties in response to external stimuli, such as the presence of a guest molecule or a change in pH. nih.govresearchgate.net
Orthoester-based hosts, often resembling crown ethers or cryptands, are synthesized through templated self-assembly, a process where a guest molecule directs the formation of its own host from a mixture of subcomponents. nih.govresearchgate.net This approach allows for the efficient synthesis of complex macrobicyclic architectures in a single step with high yields. nih.govresearchgate.net
A key feature of these systems is their adaptability. For example, a mixture of orthoester hosts or their building blocks can respond to the addition of a specific guest by shifting the equilibrium to favor the formation of the best-fitting host. nih.govnih.gov In a remarkable example of this, ammonium (B1175870) ions have been shown to act as both a catalyst for orthoester exchange and a template for the formation of a host molecule. nih.gov
The pH-sensitive nature of the orthoester linkage is another important aspect. The hydrolysis of orthoesters can be tuned by adjusting the pH, providing a mechanism for the controlled release of encapsulated guests. nih.gov This property is particularly interesting for applications in areas like supramolecular medicinal chemistry, where pH-triggered release of therapeutic agents is desired. nih.govacs.org
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Synthesis and Transformation
The synthesis and transformation of (2,2,2-Triethoxyethyl)benzene, a phenylacetaldehyde (B1677652) acetal (B89532), are ripe for innovation through the development of novel catalytic systems. Current research in acetal synthesis points towards several promising avenues that could be adapted for this specific compound, moving beyond traditional acid catalysis.
One emerging area is photo-organocatalysis , which offers a mild and environmentally friendly approach to acetalization. rsc.orgrsc.org Researchers have successfully utilized organic dyes, such as thioxanthenone, as photocatalysts to activate aldehydes for their reaction with alcohols under visible light. rsc.orgrsc.org This methodology has proven effective for a variety of aromatic aldehydes, suggesting its potential applicability to the synthesis of this compound from phenylacetaldehyde and ethanol (B145695). rsc.org Future work could focus on optimizing reaction conditions and catalyst efficiency for this specific transformation. A proposed photocatalytic synthesis is outlined below:
| Reactants | Catalyst | Light Source | Product | Potential Advantages |
| Phenylacetaldehyde, Ethanol | Thioxanthenone | Household lamps | This compound | Mild conditions, Green chemistry, High yields |
Another promising direction lies in the application of transition-metal catalysis . Palladium-based catalysts, for instance, have demonstrated high efficiency in the formation of acetals and ketals under mild conditions with very low catalyst loading. organic-chemistry.org Investigating the use of palladium complexes for the synthesis of this compound could lead to more efficient and selective processes. organic-chemistry.org Furthermore, gold-catalyzed reactions have shown utility in the synthesis of complex cyclic acetals and could be explored for novel transformations of this compound. organic-chemistry.org
The development of heterogeneous catalysts also presents a significant opportunity. Materials such as silica-supported perchloric acid and zirconium tetrachloride have been shown to be effective and reusable catalysts for acetalization, often under solvent-free conditions. organic-chemistry.org Adapting these solid-supported catalysts for the synthesis of this compound could simplify product purification and catalyst recovery, aligning with the principles of sustainable chemistry.
Exploration of Bio-Inspired Synthetic Pathways
The quest for greener and more selective synthetic methods has led to a growing interest in bio-inspired and enzymatic approaches for chemical synthesis. For this compound, future research could explore the use of enzymes to catalyze its formation, drawing inspiration from natural metabolic pathways.
Lipases , a class of enzymes that typically catalyze the hydrolysis of esters, have been shown to be versatile catalysts for a range of bioconversion reactions, including esterification and transesterification in non-aqueous media. scielo.brnih.gov Given that orthoesters are structurally related to esters, the potential of lipases to catalyze the synthesis of orthoesters, and by extension acetals, is an intriguing area for future investigation. Lipase (B570770) B from Candida antarctica (CALB), a widely used and robust enzyme, could be a candidate for catalyzing the reaction between phenylacetaldehyde and an orthoformate or directly with ethanol under optimized conditions. nih.gov The high selectivity of enzymes could offer advantages in terms of product purity and reduced side reactions. nih.govnih.gov
Furthermore, enzymes involved in the metabolism of phenylacetaldehyde in various organisms could provide inspiration for novel biocatalytic routes. For example, phenylacetaldehyde reductases are known to catalyze the reduction of phenylacetaldehyde to 2-phenylethanol. nih.gov While this is a different transformation, understanding the structure and mechanism of these enzymes could inform the design of engineered enzymes capable of catalyzing the addition of alcohols to form acetals. The enzymatic oxidation of 2-phenylethylamine to phenylacetaldehyde by monoamine oxidase B is another relevant biological process that highlights the natural occurrence and transformation of the precursor to this compound. nih.gov
Future research in this area could involve:
Screening of existing lipase libraries for activity towards the synthesis of this compound.
Protein engineering to enhance the catalytic efficiency and stability of promising enzyme candidates.
Exploration of whole-cell biocatalysis to simplify the process and reduce the need for purified enzymes.
Advanced Characterization Techniques for Mechanistic Insights
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective chemical processes. Advanced characterization techniques that allow for the real-time monitoring of reactions are expected to play a pivotal role in providing these mechanistic insights.
Operando spectroscopy is a powerful methodology that involves the spectroscopic characterization of a catalytic process as it is happening, under true reaction conditions. wikipedia.org This technique allows for the direct correlation of the catalyst's structure with its activity and selectivity. wikipedia.org Future studies could employ operando Fourier-transform infrared (FTIR) or Raman spectroscopy to monitor the formation of this compound from phenylacetaldehyde and ethanol. This would enable the identification of key reaction intermediates and provide valuable information about the kinetics of the reaction, helping to elucidate the catalytic cycle. researchgate.net
The mechanism of acetal formation is generally understood to proceed through a hemiacetal intermediate. libretexts.orgyoutube.comstudy.com However, the precise nature of the catalytically active species and the role of the catalyst in each step of the mechanism can be further clarified using advanced techniques. For example, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could be used to track the concentrations of reactants, intermediates, and products over time, providing a detailed kinetic profile of the reaction. researchgate.net
The application of these advanced characterization techniques could help to answer key questions, such as:
What is the rate-determining step in the catalytic synthesis of this compound?
How does the structure of the catalyst influence the reaction pathway?
Can we identify and characterize any short-lived intermediates that are not observable with traditional analytical methods?
Computational Design and Predictive Modeling for New Reactivity and Applications
Computational chemistry and machine learning are emerging as indispensable tools in modern chemical research, offering the potential to accelerate the discovery and optimization of new reactions and applications for compounds like this compound.
Density Functional Theory (DFT) calculations can provide fundamental insights into the electronic structure and reactivity of molecules. Future research could utilize DFT to study the mechanism of acetal formation for phenylacetaldehyde, calculating the energy profiles of different reaction pathways and the structures of transition states. researchgate.netnih.gov This information can be used to understand the factors that control the reaction rate and selectivity, and to design more effective catalysts. For instance, computational studies could be employed to predict the binding energies of reactants and intermediates to the surface of a heterogeneous catalyst, aiding in the rational design of new catalytic materials. nih.govdtu.dk
Machine learning (ML) is another powerful tool that is being increasingly applied to predict the outcomes of chemical reactions. nih.govdigitellinc.comucla.eduacs.orgrsc.org By training ML models on large datasets of known reactions, it is possible to develop algorithms that can predict the yield or selectivity of a new reaction with a high degree of accuracy. In the context of this compound, ML models could be developed to:
Predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for its synthesis.
Screen virtual libraries of potential catalysts to identify the most promising candidates for experimental investigation.
Predict the reactivity of this compound in different chemical transformations, opening up possibilities for new applications.
The integration of computational modeling and experimental work is expected to create a synergistic feedback loop, where computational predictions guide experimental design, and experimental results are used to refine and improve the computational models. This data-driven approach has the potential to significantly accelerate the pace of research and development in the field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
